molecular formula C12H8N2O B14565560 2,7-Phenanthroline, 7-oxide CAS No. 61564-19-0

2,7-Phenanthroline, 7-oxide

Cat. No.: B14565560
CAS No.: 61564-19-0
M. Wt: 196.20 g/mol
InChI Key: VNHIAMLHXWRORZ-UHFFFAOYSA-N
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Description

2,7-Phenanthroline, 7-oxide is a derivative of phenanthroline, a nitrogen-containing heterocyclic compound Phenanthroline and its derivatives are known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Phenanthroline, 7-oxide typically involves the oxidation of 2,7-Phenanthroline. One common method is the use of peroxomonosulfate ion (PMS) in aqueous solution under neutral conditions . Another method involves the use of elemental fluorine as an oxidant . These methods ensure the selective oxidation of the nitrogen atoms in the phenanthroline ring, resulting in the formation of the oxide derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,7-Phenanthroline, 7-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions, leading to the formation of higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the oxide group back to the parent phenanthroline compound.

    Substitution: The presence of the oxide group can influence substitution reactions, where other functional groups replace hydrogen atoms in the phenanthroline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxomonosulfate ion and elemental fluorine for oxidation, and reducing agents such as hydrogen gas or metal hydrides for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can produce higher oxidation state derivatives, while reduction reactions yield the parent phenanthroline compound.

Mechanism of Action

The mechanism by which 2,7-Phenanthroline, 7-oxide exerts its effects is primarily through its ability to chelate metal ions. The nitrogen atoms in the phenanthroline ring coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA and proteins, influencing their structure and function . The compound’s ability to form coordination complexes also underlies its catalytic and sensing applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Phenanthroline, 7-oxide is unique due to the presence of the oxide group at the 7th position, which enhances its chemical reactivity and potential applications. This modification can influence the compound’s ability to form complexes with metal ions and its interactions with biological molecules, making it distinct from other phenanthroline derivatives.

Properties

CAS No.

61564-19-0

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

7-oxido-2,7-phenanthrolin-7-ium

InChI

InChI=1S/C12H8N2O/c15-14-7-1-2-10-11-8-13-6-5-9(11)3-4-12(10)14/h1-8H

InChI Key

VNHIAMLHXWRORZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C=NC=C3)[N+](=C1)[O-]

Origin of Product

United States

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